Evidence 1: Delayed Mortality and Higher Cumulative Dose Tolerance vs. N-Nitrosopiperidine in Female F344 Rat Carcinogenicity Bioassay
In a head-to-head chronic feeding study in female F344 rats, 4-tert-butyl-1-nitrosopiperidine (t-Bu-NPIP) was compared directly to unsubstituted N-nitrosopiperidine (NPIP) at equimolar concentrations in drinking water. Both compounds induced tumors of the upper gastrointestinal tract (esophagus, forestomach, and tongue). However, the cohort receiving NPIP died significantly earlier and after receiving a smaller cumulative total dose than the cohort administered the 4-tert-butyl derivative [1]. This indicates that the tert-butyl substituent attenuates the acute lethality or accelerates tumor latency relative to the parent nitrosamine, while preserving target organ carcinogenicity.
| Evidence Dimension | Survival time and total cumulative dose tolerated in chronic oral carcinogenicity study |
|---|---|
| Target Compound Data | Rats survived longer and tolerated a larger total dose before death (exact numerical dose values not detailed in abstract; qualitative statement: 'animals given nitrosopiperidine died earlier and after a smaller total dose' compared to t-butyl derivative) |
| Comparator Or Baseline | N-Nitrosopiperidine (NPIP, CAS 100-75-4); died earlier and after smaller total dose |
| Quantified Difference | Directional difference: t-Bu-NPIP requires larger cumulative dose to reach mortality endpoint and extends survival relative to NPIP. Quantitative values are not extractable from the abstract alone. |
| Conditions | Female F344 rats; drinking water administration; equimolar concentration (concentration not disclosed in abstract); chronic exposure until death. |
Why This Matters
For experimental designs requiring sustained exposure to a nitrosamine carcinogen over a longer observation window, the 4-tert-butyl derivative offers a practical advantage over NPIP by delaying mortality, enabling collection of longitudinal tumor data.
- [1] Lijinsky W, Singer GM, Reuber MD. The effect of 4-substitution on the carcinogenicity of nitrosopiperidine. Carcinogenesis. 1981;2(10):1045-1048. doi:10.1093/carcin/2.10.1045. PMID: 7296758. View Source
